3-Methyl-4-oxo-2-pentenoic acid

Description

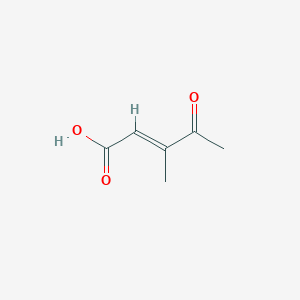

3-Methyl-4-oxo-2-pentenoic acid (C₆H₈O₃) is an α,β-unsaturated carboxylic acid featuring a ketone group at the 4-position and a methyl substituent at the 3-position. Its structure includes conjugated double bonds (C2–C3) and a carboxylic acid moiety, contributing to its reactivity in organic and atmospheric chemistry. The compound is synthesized as a third-generation product during the OH-initiated photooxidation of m-xylene, a process critical to secondary organic aerosol (SOA) formation . Its structural attributes, such as the electron-deficient α,β-unsaturated system, enable participation in cycloaddition and nucleophilic addition reactions, making it relevant in environmental and synthetic studies.

Properties

CAS No. |

71339-40-7 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(E)-3-methyl-4-oxopent-2-enoic acid |

InChI |

InChI=1S/C6H8O3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3,(H,8,9)/b4-3+ |

InChI Key |

LRRPKULXSOVRRZ-ONEGZZNKSA-N |

Isomeric SMILES |

C/C(=C\C(=O)O)/C(=O)C |

Canonical SMILES |

CC(=CC(=O)O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxo-2-pentenoic acid can be achieved through several methods. One common approach involves the Claisen rearrangement of crotyl acetate, followed by oxidation. The reaction conditions typically include the use of a base such as sodium methoxide and a suitable solvent .

Industrial Production Methods: The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-oxo-2-pentenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The double bond in the compound allows for electrophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic addition reactions may involve reagents like hydrogen halides.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated compounds.

Scientific Research Applications

Flavor Enhancement in Food Industry

One of the primary applications of 3-Methyl-4-oxo-2-pentenoic acid is its use as a flavoring agent. The compound can be converted into esters that impart fruity flavors to food products. For instance, isobutyl and n-hexyl esters derived from this acid have been used to enhance flavors in foodstuffs and chewing gums. These esters are particularly noted for their ability to alter the organoleptic properties of bland substances by supplying or augmenting existing flavors.

Case Study: Flavoring Compositions

A patent describes methods for using this compound in flavoring compositions, where it is added to various food products at concentrations ranging from 0.25% to 15% by weight. This application not only improves taste but also modifies the overall sensory experience of the food product .

Medicinal Applications

The medicinal potential of this compound extends to its use in pharmaceutical formulations. Its derivatives have been investigated for their efficacy in modifying the pharmacokinetics of certain drugs, enhancing their absorption and effectiveness.

Biochemical Research

In biochemical research, this compound serves as an important reagent in synthetic chemistry. It is utilized in various organic synthesis reactions due to its ability to participate in Michael additions and other nucleophilic reactions.

Despite its established applications, further research is warranted to explore additional uses of this compound, particularly in:

- Sustainable Chemical Processes : Investigating its role in green chemistry initiatives.

- Pharmaceutical Development : Exploring new drug formulations that leverage its metabolic effects.

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-2-pentenoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group and double bond play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-methyl-4-oxo-2-pentenoic acid with four analogs, highlighting key differences in molecular composition, functional groups, and applications:

Key Comparative Insights

Methyl Substitution Effects

The methyl group also introduces steric effects, which may alter reaction kinetics in atmospheric oxidation cycles.

Functional Group Diversity

- Ester vs. Carboxylic Acid: The methyl ester in 4-pentynoic acid derivative (C₇H₆O₄) reduces acidity compared to this compound, favoring solubility in non-polar solvents. The alkyne group enables click chemistry applications, absent in the target compound .

- Acetamido Group: The nitrogen-containing 3-acetamido-4-methyl-2-oxopentanoic acid (C₈H₁₃NO₄) exhibits distinct biological interactions, such as enzyme inhibition, due to the acetamido moiety—a feature absent in the purely oxygen-functionalized target compound .

- Aromatic vs. Aliphatic Systems: 3-Hydroxy-4-methoxycinnamic acid (C₁₀H₁₀O₄) contains an aromatic ring, enabling UV absorption and antioxidant activity, unlike the aliphatic, unsaturated system of this compound .

Reactivity and Environmental Roles

This compound’s α,β-unsaturated carbonyl system facilitates atmospheric reactions with nucleophiles (e.g., water, amines), contributing to aerosol growth. In contrast, 4-oxo-2-pentenoic acid, lacking the methyl group, may exhibit faster gas-phase degradation due to reduced molecular stability . The ester analog’s alkyne group (C₇H₆O₄) offers orthogonal reactivity for synthetic modifications, while the acetamido compound’s peptide-like structure (C₈H₁₃NO₄) suggests utility in medicinal chemistry .

Biological Activity

3-Methyl-4-oxo-2-pentenoic acid, a compound with significant potential in various biological applications, has garnered attention for its unique chemical structure and associated biological activities. This article provides an in-depth exploration of its biological activity, including antibacterial and antifungal properties, and highlights relevant case studies and research findings.

Chemical Structure and Properties

This compound is an unsaturated carboxylic acid characterized by a five-carbon chain with a ketone group at the fourth position. Its molecular formula is , and it exhibits both acidic and reactive properties due to the presence of the carboxylic group and the double bond.

Biological Activity

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against various strains of bacteria. A study conducted by demonstrated that this compound showed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2.0 mg/mL, suggesting a potent antibacterial effect.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. The compound was found to inhibit the growth of several fungal species, including Candida albicans and Aspergillus niger. The antifungal effectiveness was measured using agar diffusion assays, where clear zones of inhibition were observed at concentrations as low as 1 mg/mL .

The mechanism through which this compound exerts its biological effects is believed to involve disruption of cellular membranes and interference with metabolic pathways. The compound's ability to form reactive oxygen species (ROS) may also contribute to its antimicrobial effects by inducing oxidative stress in microbial cells .

Case Studies

- Study on Antibacterial Efficacy : A comprehensive study published in the Journal of Antimicrobial Chemotherapy assessed the antibacterial efficacy of various organic acids, including this compound. The study concluded that this compound was among the most effective in inhibiting bacterial growth, particularly in food preservation applications .

- Fungal Inhibition Research : Another research project focused on the antifungal properties of this compound demonstrated its potential as a natural preservative in agricultural settings. The results indicated that the compound effectively reduced fungal contamination in stored grains, thereby enhancing food safety .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antibacterial Activity (MIC mg/mL) | Antifungal Activity (mg/mL) |

|---|---|---|

| This compound | 0.5 - 2.0 | 1.0 |

| Acetic Acid | 1.0 - 4.0 | 2.0 |

| Citric Acid | 1.5 - 3.0 | 1.5 |

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for generating 3-methyl-4-oxo-2-pentenoic acid in atmospheric chemistry studies?

- Methodological Answer : The compound is synthesized via OH-radical-initiated oxidation of m-xylene in smog chamber experiments. Key steps include:

- Step 1 : Introduce m-xylene and OH radicals (generated from HONO photolysis or ozone-alkene reactions) into a Teflon chamber under controlled temperature (20–25°C) and humidity (40–60% RH).

- Step 2 : Monitor reaction kinetics using proton-transfer-reaction mass spectrometry (PTR-MS) to track intermediates like methylglyoxal and toluic acid.

- Step 3 : Confirm this compound formation via gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or liquid chromatography (LC-UV/MS), focusing on m/z 129 ([M-H]⁻) .

Q. How is this compound detected and quantified in complex environmental matrices?

- Methodological Answer :

- Extraction : Use solid-phase microextraction (SPME) fibers or Tenax TA adsorbent tubes to collect gas-phase samples.

- Analysis : Employ LC-Orbitrap-MS with electrospray ionization (ESI⁻) for high-resolution detection. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve isomers.

- Quantification : Calibrate using synthesized standards and isotope dilution (e.g., ¹³C-labeled analogs) to correct for matrix effects .

Q. What role does this compound play in secondary organic aerosol (SOA) formation?

- Methodological Answer : The compound contributes to SOA via:

- Nucleation : Low-volatility products partition into aerosol phases. Calculate saturation vapor pressure (e.g., using EVAPORATION model) to predict partitioning.

- Heterogeneous Reactions : Participate in acid-catalyzed aldol condensation or esterification with other carbonyls (e.g., glyoxal) in aerosol droplets.

- Experimental Validation : Use aerosol mass spectrometry (AMS) to track mass growth and oxidation state (O:C ratio) during chamber experiments .

Advanced Research Questions

Q. How do reaction conditions (e.g., NOx levels, humidity) influence the yield and isomer distribution of this compound?

- Methodological Answer :

- Variable Control : Conduct experiments under high-NOx (NOx > 10 ppb) vs. low-NOx conditions to assess peroxy radical (RO₂) pathways. High NOx favors alkoxy radical fragmentation, reducing carboxylic acid yields.

- Humidity Effects : At RH > 60%, aqueous-phase reactions dominate, enhancing hydration of α,β-unsaturated carbonyl intermediates and altering isomer ratios.

- Data Interpretation : Compare time-resolved PTR-MS profiles and SOA mass yields across conditions. Use multivariate regression to isolate key variables .

Q. What mechanisms explain discrepancies in reported SOA mass yields of this compound across studies?

- Methodological Answer :

- Contradiction Analysis : Discrepancies arise from differences in:

- Oxidant Sources : HONO vs. ozonolysis affects RO₂ radical branching ratios.

- Wall Losses : Correct for vapor wall loss in chambers using tracer experiments.

- Detection Limits : Low-resolution MS may misattribute signals to co-eluting species.

- Resolution Strategy : Standardize protocols (e.g., FIGAERO-CIMS for volatility-resolved detection) and report uncertainties in yield calculations .

Q. Can computational models predict the atmospheric lifetime and reactivity of this compound?

- Methodological Answer :

- Quantum Chemistry : Optimize molecular geometry at the ωB97X-D/6-311++G(d,p) level to calculate bond dissociation energies (BDEs) and OH rate constants.

- Kinetic Modeling : Integrate results into Master Chemical Mechanism (MCM) or GEOS-Chem frameworks to simulate global distribution.

- Validation : Compare modeled vs. observed field data (e.g., from AMS or FTIR campaigns) .

Q. What experimental challenges arise in isolating this compound for structural characterization?

- Methodological Answer :

- Purification : Use preparatory HPLC with a C18 column and isocratic elution (e.g., 30% acetonitrile/70% water) to separate from co-produced dicarbonyls.

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 5.8 ppm for α,β-unsaturated protons) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹).

- Stability Testing : Assess degradation under UV light or varying pH to optimize storage conditions .

Methodological Resources

- Key Techniques : GC-HRMS, LC-Orbitrap-MS, smog chamber experiments, quantum chemical calculations.

- Critical Data : OH rate constants, vapor pressures, SOA mass yields, isomer-specific fragmentation patterns.

- References : Prioritize peer-reviewed studies on m-xylene oxidation mechanisms and SOA formation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.